molecular formula C12H16ClNO B1378045 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride CAS No. 1430839-74-9

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride

Cat. No.: B1378045
CAS No.: 1430839-74-9
M. Wt: 225.71 g/mol
InChI Key: MAVGWUUVLONCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

The synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrrolidin-3-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce production costs. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to synthesize the compound on a larger scale.

Chemical Reactions Analysis

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific diseases and conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: Another five-membered lactam with similar biological activities but different substitution patterns.

    Pyrrolidin-2,5-dione: A derivative with additional functional groups that may enhance its biological properties.

    Prolinol: A related compound with a hydroxyl group that can influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other pyrrolidinone derivatives.

Properties

IUPAC Name

1-benzyl-4-methylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11;/h2-6,10H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGWUUVLONCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Reactant of Route 2
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Reactant of Route 3
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Reactant of Route 4
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Reactant of Route 5
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Reactant of Route 6
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.